molecular formula C7H4BrNO2 B024851 6-Bromo-2-benzoxazolinone CAS No. 19932-85-5

6-Bromo-2-benzoxazolinone

Cat. No. B024851
CAS RN: 19932-85-5
M. Wt: 214.02 g/mol
InChI Key: DDNKJFBQMQOIKI-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

A solution of 6-bromo-3H-benzooxazol-2-one (0.9236 g, 4.31 micromoles) in anhydrous tetrahydrofuran (25 mL) and dimethylformamide (3 mL) under nitrogen was cooled to −78° C. before addition of n-butyllithium (2.5M in hexane) (3.8 mL, 2.2 equiv). After stirring for 10 min at −78° C., 24 mL of sec-butyllithium (1.4 M in cyclohexane, 8 equiv) was added. The reaction was stirred while slowly warming to −40° C. When this temperature was reached, the reaction was quenched by addition of methanol. The reaction mixture was concentrated in vacuo and water was added. The aqueous layer was acidified with 1N HCl (ca. pH 5) and extracted with ethyl acetate (3×50 mL), dried over sodium sulfate, filtered and concentrated to give the product, 0.6402 g (91%). MS (ESI) 164 (MH)+. 1H NMR (400 MHz, DMSO-d6) δ 9.90 (1H, s), 7.79 (1H, d, J=8.0 Hz), 7.74 (1H, s), 7.28 (1H, d, J=8.0 Hz).
Quantity
0.9236 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[O:8][C:4]=2[CH:3]=1.C([Li])CCC.C([Li])(CC)C.[O:22]1CCC[CH2:23]1>CN(C)C=O>[O:9]=[C:7]1[NH:6][C:5]2[CH:10]=[CH:11][C:2]([CH:23]=[O:22])=[CH:3][C:4]=2[O:8]1

Inputs

Step One
Name
Quantity
0.9236 g
Type
reactant
Smiles
BrC1=CC2=C(NC(O2)=O)C=C1
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(CC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while slowly warming to −40° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product, 0.6402 g (91%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
O=C1OC2=C(N1)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.